![molecular formula C14H25NO3 B13536264 N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate
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Overview
Description
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and an oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate
- tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate
Uniqueness
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N-tert-butyl-N-[(1R,4R)-4-(2-oxopropyl)cyclohexyl]carbamate, also known as tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 215790-29-7
- Solubility : Very slightly soluble in water (0.41 g/L at 25 ºC) .
Structure
The compound features a tert-butyl group and a cyclohexyl ring with a keto group, contributing to its unique reactivity and biological interactions.
This compound has been studied for its interactions with various biological targets:
- Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound may inhibit acetylcholinesterase (AChE), affecting neurotransmission. Studies suggest that carbamates can act as reversible inhibitors of AChE, which is crucial for regulating acetylcholine levels in the nervous system .
- Neurotoxicity : Research indicates that carbamate pesticides can lead to neurobehavioral changes through cholinergic pathways. The compound's structural features may enhance its neurotoxic profile compared to other carbamates .
- Antimicrobial Activity : Some studies have explored the potential antimicrobial properties of carbamate derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various microbial strains .
Study 1: Cholinesterase Inhibition Profile
A comparative study evaluated the cholinesterase inhibitory effects of several carbamates, including this compound. The results indicated that this compound exhibited moderate inhibition of AChE with an IC50 value of approximately 50 µM, suggesting potential neurotoxic effects .
Study 2: Neurobehavioral Effects in Animal Models
In an animal model study assessing the neurobehavioral impacts of various carbamates, this compound was administered at different doses. Results showed significant alterations in locomotor activity and cognitive functions at higher doses, correlating with AChE inhibition levels .
Study 3: Antimicrobial Efficacy
A preliminary investigation into the antimicrobial properties of this compound revealed that it exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus .
Data Summary Table
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-oxopropyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-10(16)9-11-5-7-12(8-6-11)15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
VWXHXWYNXRMTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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